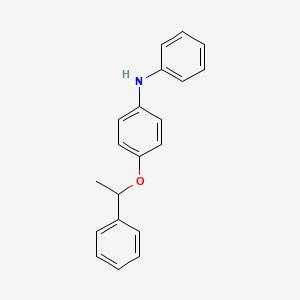
N-Phenyl-4-(1-phenylethoxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Phenyl-4-(1-phenylethoxy)aniline is an organic compound that belongs to the class of anilines Anilines are aromatic amines where the amino group is directly attached to a benzene ring This compound is characterized by the presence of a phenyl group and a phenylethoxy group attached to the nitrogen atom of the aniline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-4-(1-phenylethoxy)aniline can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of aniline with a suitable phenylethyl halide under basic conditions. The reaction typically proceeds as follows:
Nucleophilic Substitution: Aniline reacts with phenylethyl chloride in the presence of a base such as sodium hydroxide to form this compound.
Catalytic Hydrogenation: Another method involves the catalytic hydrogenation of nitrobenzene derivatives in the presence of a palladium catalyst to yield the desired aniline compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-Phenyl-4-(1-phenylethoxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of substituted aniline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted aniline derivatives.
Scientific Research Applications
N-Phenyl-4-(1-phenylethoxy)aniline has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Phenyl-4-(1-phenylethoxy)aniline involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Aniline: A simpler aromatic amine with a single amino group attached to the benzene ring.
N-Phenyl-4-(1-phenylethyl)aniline: A structurally similar compound with a phenylethyl group instead of a phenylethoxy group.
Uniqueness
N-Phenyl-4-(1-phenylethoxy)aniline is unique due to the presence of both phenyl and phenylethoxy groups, which confer distinct chemical properties and reactivity compared to other aniline derivatives. This uniqueness makes it valuable in specific synthetic and industrial applications .
Properties
CAS No. |
62555-52-6 |
|---|---|
Molecular Formula |
C20H19NO |
Molecular Weight |
289.4 g/mol |
IUPAC Name |
N-phenyl-4-(1-phenylethoxy)aniline |
InChI |
InChI=1S/C20H19NO/c1-16(17-8-4-2-5-9-17)22-20-14-12-19(13-15-20)21-18-10-6-3-7-11-18/h2-16,21H,1H3 |
InChI Key |
QQNUEUSODNEFLF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)OC2=CC=C(C=C2)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















